molecular formula C23H23FN2O5S B2974775 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide CAS No. 896309-95-8

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2974775
CAS No.: 896309-95-8
M. Wt: 458.5
InChI Key: ZYCDALMUPVDHOB-UHFFFAOYSA-N
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Description

This compound features a bifunctional ethanediamide (oxalamide) linker connecting two distinct moieties:

  • 4-Fluorobenzenesulfonyl-furan-ethyl group: A furan-2-yl ring attached to a sulfonylated ethyl chain with a para-fluorophenyl substituent.
  • 3-Phenylpropyl group: A lipophilic alkyl chain terminated with a phenyl ring, which may influence membrane permeability and receptor binding.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c24-18-10-12-19(13-11-18)32(29,30)21(20-9-5-15-31-20)16-26-23(28)22(27)25-14-4-8-17-6-2-1-3-7-17/h1-3,5-7,9-13,15,21H,4,8,14,16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCDALMUPVDHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Sulfonylation: Introduction of the sulfonyl group to the fluorobenzene ring.

    Furan Functionalization: Incorporation of the furan ring through electrophilic aromatic substitution.

    Amide Bond Formation: Coupling of the intermediate compounds to form the ethanediamide linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions. Key parameters include temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also involve purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of sulfonyl or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Material Science: Use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features and Modifications
Compound Name / ID Core Structure Key Substituents Pharmacological Notes
Target Compound Ethanediamide linker 4-Fluorobenzenesulfonyl, furan-2-yl, 3-phenylpropyl Likely optimized for receptor affinity and metabolic stability
Re-2 (PPPE-MAMA′-ReO) Piperazine-99mTc complex 3-Phenylpropyl, mercaptoethylamino σ1/σ2 receptor affinity (Ki = 8.67 ± 0.07 μM, 5.71 ± 1.88 μM)
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide Ethanediamide linker 4-Fluorobenzenesulfonyl, 1,3-oxazinan Molecular weight = 401.45; R&D use only
Ranitidine Complex Nitroacetamide Nitroacetamide linker Furan-2-yl, dimethylamino USP-listed impurity with sulfanyl ethyl chain
Cyprofuram Cyclopropanecarboxamide Tetrahydro-2-oxo-3-furanyl Pesticide; furan-related metabolic stability
Key Observations:
  • Furan vs. Oxazinan : Replacing furan with a 1,3-oxazinan ring (as in ) reduces aromaticity but introduces conformational rigidity, which could affect bioavailability.
  • Ethanediamide Linker : Unlike nitroacetamide (ranitidine) or carboxamide (cyprofuram) linkers, the ethanediamide group offers a neutral, hydrogen-bond-capable bridge, balancing solubility and lipophilicity .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Molecular Weight LogP (Predicted) Receptor Affinity (Ki, μM) Key Applications
Target Compound ~450 (estimated) ~3.5 (moderate lipophilicity) N/A (inferred σ receptor interaction) Hypothesized imaging/therapeutic agent
Re-2 Not reported High (due to phenylpropyl) σ1 = 8.67 ± 0.07; σ2 = 5.71 ± 1.88 Tumor imaging (99mTc-labeled)
Flutolanil 323.3 3.8 Fungal succinate dehydrogenase inhibitor Agricultural fungicide
p-Fluoro-isobutyrylfentanyl ~452 4.1 μ-opioid receptor agonist Misidentified in illicit drug samples
Key Observations:
  • Stereochemical Complexity : Fluorophenyl isomers (para vs. meta/ortho) significantly impact activity, as seen in fentanyl analogs . The para-fluoro configuration in the target compound may optimize steric and electronic interactions.

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound known for its potential biological activities. This compound belongs to the class of sulfonamides, which are recognized for their diverse pharmacological properties, including antimicrobial and anticancer effects. The presence of specific functional groups, such as the sulfonyl and furan moieties, enhances its interaction with biological targets, making it a candidate for drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C23H23FN2O6SC_{23}H_{23}FN_2O_6S, with a molecular weight of 474.5 g/mol. The structure features a sulfonamide linkage, which is crucial for its biological activity. The fluorine atom in the para position of the benzene ring is expected to influence the compound's electronic properties, enhancing its reactivity and bioavailability.

The mechanism of action for this compound likely involves inhibition of specific enzymes or receptors within biological systems. The sulfonamide group can act as an electrophile, interacting with nucleophilic sites on target proteins. Additionally, the furan ring may facilitate interactions with aromatic residues in proteins, potentially modulating their activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that related sulfonamide derivatives can inhibit histone deacetylases (HDACs), leading to decreased tumor cell proliferation. In vitro assays have shown IC50 values in the low micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

Sulfonamide compounds are traditionally known for their antibacterial properties. The incorporation of fluorine into the structure may enhance lipophilicity and biological availability, increasing antimicrobial efficacy. Studies have reported minimum inhibitory concentrations (MICs) indicating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating the antiproliferative effects of similar compounds found that they significantly inhibited cancer cell growth with IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 cells .
    • Another investigation into fluoroaryl derivatives indicated strong antibacterial activity with MIC values as low as 16 µM against S. aureus .
  • Structure-Activity Relationship (SAR) :
    • The presence of fluorine atoms in the phenyl group was shown to enhance antibacterial activity, while modifications to the furan moiety affected potency .
    • Compounds with dual fluorine substitutions exhibited different reactivity profiles compared to their non-fluorinated counterparts, suggesting that fluorination plays a critical role in modulating biological activity .

Data Tables

Biological Activity IC50 Value (µM) Target
Anticancer Activity1.30HepG2 Cells
Antimicrobial Activity16S. aureus
Compound MIC (µM) MBC (µM)
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]1616
Related Sulfonamide3232

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